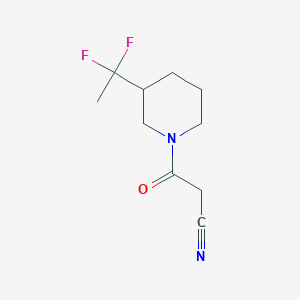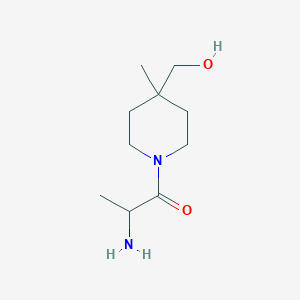
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
説明
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as 2-Amino-1-methyl-4-methylpiperidine (2-AMMP), is an organic compound that has been gaining attention in recent years due to its potential applications in the pharmaceutical and chemical industries. 2-AMMP has a distinct chemical structure, consisting of an amine group and a methyl group attached to a four-carbon piperidine ring. This molecule is highly versatile, and its properties have been studied extensively in order to understand its potential applications.
科学的研究の応用
Synthesis and Characterization
Polymer Modification : A study by Aly and El-Mohdy (2015) detailed the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification aimed to increase thermal stability and introduce antibacterial and antifungal properties, potentially useful for medical applications (Aly & El-Mohdy, 2015).
Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one was synthesized and analyzed by Gümüş et al. (2022). This study provided insights into molecular interactions and could inform the design of novel compounds with specific properties (Gümüş et al., 2022).
Biological Activity
Antitumor, Antifungal, and Antibacterial Activities : Synthesis and biological activity studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and derivatives, including amine derivatives, showed potential cytotoxicity against cancer cell lines and antimicrobial activities against Gram-positive and Gram-negative bacteria. This research indicates the utility of similar compounds in developing new therapeutic agents (Phutdhawong et al., 2019).
Synthesis and Antitumor Activity : Hakobyan et al. (2020) reported the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, exploring their effects on tumor DNA methylation. This work highlights the potential of chemically modified amines for cancer therapy (Hakobyan et al., 2020).
Material Science and Biochemistry
N-Heterocyclic Carbene-Organocatalyzed Polymerization : Bakkali-Hassani et al. (2018) explored the use of commercial aminoalcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine, leading to the synthesis of polymers with potential applications in material science (Bakkali-Hassani et al., 2018).
Spin-Labeled Amino Acids in Biochemistry : Toniolo, Crisma, and Formaggio (1998) discussed the utility of TOAC, a spin-labeled amino acid, in material science and biochemistry for inducing specific secondary structures in peptides and as a probe in electron spin resonance spectroscopy. This application is crucial for studying peptide conformation and dynamics (Toniolo, Crisma, & Formaggio, 1998).
特性
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)9(14)12-5-3-10(2,7-13)4-6-12/h8,13H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOJEQPGPHOEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)
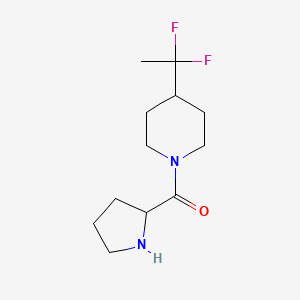

![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)
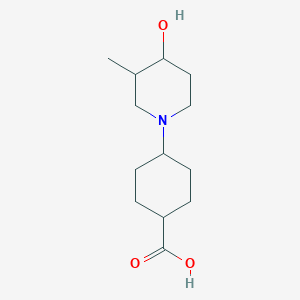
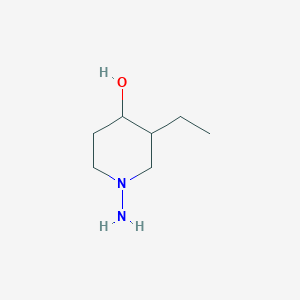
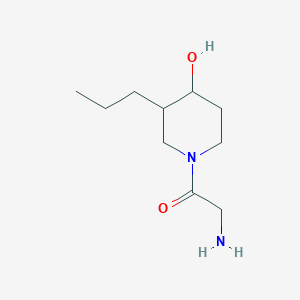
![4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1491050.png)



